molecular formula C17H16N2O3 B1347745 2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester CAS No. 102025-82-1

2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester

Cat. No.: B1347745
CAS No.: 102025-82-1
M. Wt: 296.32 g/mol
InChI Key: YNWILQLPXJKENH-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of both benzoylamino and phenylamino groups attached to a propenoic acid backbone, with a methyl ester functional group. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester typically involves the reaction of benzoyl chloride with an appropriate amine to form the benzoylamino group. This intermediate is then reacted with phenylamine to introduce the phenylamino group. The final step involves esterification with methanol to form the methyl ester. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality and consistency .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester is utilized in various fields of scientific research:

Mechanism of Action

The mechanism by which 2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester exerts its effects involves interactions with specific molecular targets and pathways. The benzoylamino and phenylamino groups can interact with enzymes and receptors, influencing biochemical pathways and cellular processes. These interactions can lead to various biological effects, including modulation of enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 2-(benzoylamino)-, methyl ester
  • 2-Propenoic acid, 2-(phenylamino)-, methyl ester
  • 2-Propenoic acid, 2-(benzoylamino)-, ethyl ester

Uniqueness

2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester is unique due to the presence of both benzoylamino and phenylamino groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-anilino-2-benzamidoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-22-17(21)15(12-18-14-10-6-3-7-11-14)19-16(20)13-8-4-2-5-9-13/h2-12,18H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWILQLPXJKENH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CNC1=CC=CC=C1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363028
Record name 2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102025-82-1
Record name 2-Propenoic acid, 2-(benzoylamino)-3-(phenylamino)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

10 g (39.5 mmol) of methyl 2-benzoylamino-3-dimethylaminoacrylate and 11.1 g (118 mmol) of aniline were dissolved at 40° C. in 200 ml of isopropanol. The solution was admixed with 3.6 ml (43.5 mmol) of concentrated hydrochloric acid within 5 minutes (min) and stirred for a further 10 min. 200 ml of deionized water were added, the suspension was cooled to 10° C. and the crystallized product was filtered off.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

10g (39.5 mmol) of methyl 2-benzoylamino-3-dimethylaminoacrylate and 11.1 g (118 mmol) of aniline were dissolved at 40° C. in 200 ml of isopropanol. The solution was admixed with 3.6 ml (43.5 mmol) of concentrated hydrochloric acid within 5 minutes (min) and stirred for a further 10 min. 200 ml of deionized water were added, the suspension was cooled to 10° C. and the crystallized product was filtered off. Yield: 11.5 g (92% of theory) 1H NMR: 3.62 (s, 3H); 6.90-7.00 (m, 1H); 7.19 (d, 2H); 7.25-7.30 (m, 2H); 7.48-7.61 (m, 3H); 7.93 (d, 1H); 8.02 (d, 2H); 8.90 (d, 1H); 9.15 (s, 1H)
[Compound]
Name
10g
Quantity
39.5 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

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